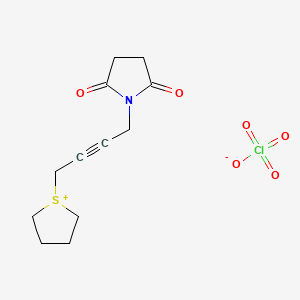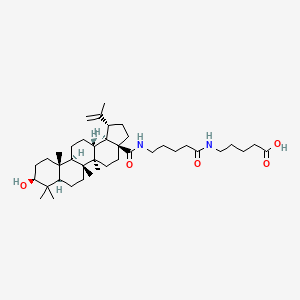
Benzoic acid, 4-(5-amino-3,7-dihydro-7-oxo-2H-1,2,3-triazolo(4,5-d)pyrimidin-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-(5-amino-3,7-dihydro-7-oxo-2H-1,2,3-triazolo(4,5-d)pyrimidin-2-yl)- is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a triazolopyrimidine ring system. The presence of both amino and oxo groups in the triazolopyrimidine ring imparts significant chemical reactivity and potential biological activity to the compound.
Méthodes De Préparation
The synthesis of benzoic acid, 4-(5-amino-3,7-dihydro-7-oxo-2H-1,2,3-triazolo(4,5-d)pyrimidin-2-yl)- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazolopyrimidine core, which can be achieved through the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzimidazole with malononitrile in the presence of a base can yield the triazolopyrimidine intermediate . This intermediate is then further functionalized to introduce the benzoic acid moiety, often through coupling reactions involving benzoic acid derivatives .
Analyse Des Réactions Chimiques
Benzoic acid, 4-(5-amino-3,7-dihydro-7-oxo-2H-1,2,3-triazolo(4,5-d)pyrimidin-2-yl)- undergoes various chemical reactions due to the presence of multiple reactive sites. Common reactions include:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The oxo group can be reduced to hydroxyl derivatives using reducing agents like sodium borohydride.
Applications De Recherche Scientifique
This compound has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its potential biological activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-(5-amino-3,7-dihydro-7-oxo-2H-1,2,3-triazolo(4,5-d)pyrimidin-2-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparaison Avec Des Composés Similaires
Benzoic acid, 4-(5-amino-3,7-dihydro-7-oxo-2H-1,2,3-triazolo(4,5-d)pyrimidin-2-yl)- can be compared with other triazolopyrimidine derivatives, such as:
Benzoic acid, 4-(2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl): This compound has a similar core structure but differs in the substitution pattern, which can lead to different chemical and biological properties.
3-(5-Amino-7-oxo-3,7-dihydro-2H-[1,2,3]triazolo[4,5-d]pyrimidin-2-yl)-N-benzylbenzamide:
The uniqueness of benzoic acid, 4-(5-amino-3,7-dihydro-7-oxo-2H-1,2,3-triazolo(4,5-d)pyrimidin-2-yl)- lies in its specific substitution pattern and the presence of both amino and oxo groups, which confer distinct chemical reactivity and potential biological activity.
Propriétés
Numéro CAS |
38065-07-5 |
|---|---|
Formule moléculaire |
C11H8N6O3 |
Poids moléculaire |
272.22 g/mol |
Nom IUPAC |
4-(5-amino-7-oxo-6H-triazolo[4,5-d]pyrimidin-2-yl)benzoic acid |
InChI |
InChI=1S/C11H8N6O3/c12-11-13-8-7(9(18)14-11)15-17(16-8)6-3-1-5(2-4-6)10(19)20/h1-4H,(H,19,20)(H3,12,13,14,16,18) |
Clé InChI |
KSUYFZWDGGARJN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)N2N=C3C(=O)NC(=NC3=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12756150.png)
